molecular formula C14H13N3O2S B12408634 Egfr-IN-53

Egfr-IN-53

Cat. No.: B12408634
M. Wt: 287.34 g/mol
InChI Key: QAPZEXCQOSDZQS-UHFFFAOYSA-N
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Description

Egfr-IN-53 is a compound known for its inhibitory effects on the epidermal growth factor receptor. This receptor is a transmembrane protein that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. The inhibition of this receptor is particularly significant in the treatment of various cancers, especially non-small cell lung cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-53 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. For instance, the preparation method might include the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves rigorous quality control measures to ensure the purity and potency of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-53 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation reactions might yield ketones or aldehydes, while reduction reactions might produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents .

Scientific Research Applications

Egfr-IN-53 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of receptor inhibition and to develop new synthetic methodologies.

    Biology: It is used to investigate the role of the epidermal growth factor receptor in cell signaling and to study the effects of receptor inhibition on cellular processes.

    Medicine: It is used in the development of new cancer therapies, particularly for cancers that overexpress the epidermal growth factor receptor.

    Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

Egfr-IN-53 exerts its effects by binding to the adenosine triphosphate-binding site of the epidermal growth factor receptor. This binding inhibits the receptor’s tyrosine kinase activity, preventing the phosphorylation of downstream signaling proteins. As a result, the signaling pathways that promote cell growth, survival, and proliferation are disrupted, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness of Egfr-IN-53

This compound is unique in its high selectivity for the epidermal growth factor receptor, which reduces the likelihood of off-target effects. Additionally, its chemical structure allows for modifications that can enhance its potency and selectivity, making it a valuable tool in the development of new cancer therapies .

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

1-anilino-3-(1,3-benzodioxol-5-yl)thiourea

InChI

InChI=1S/C14H13N3O2S/c20-14(17-16-10-4-2-1-3-5-10)15-11-6-7-12-13(8-11)19-9-18-12/h1-8,16H,9H2,(H2,15,17,20)

InChI Key

QAPZEXCQOSDZQS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NNC3=CC=CC=C3

Origin of Product

United States

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